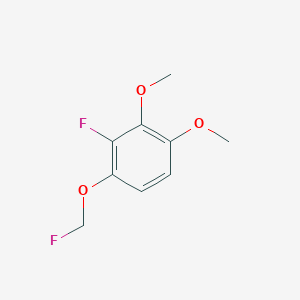
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is an organic compound that features a cyclohexyl group attached to an ethanone moiety, which is further connected to a 1,4-diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.
Attachment of the cyclohexyl group: This step often involves the alkylation of the diazepane ring with cyclohexyl halides or cyclohexyl alcohols in the presence of a base.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential pharmacological properties.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)propane: Similar structure but with a propane group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)butane: Similar structure but with a butane group instead of an ethanone moiety.
Uniqueness
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is unique due to its specific combination of a cyclohexyl group, an ethanone moiety, and a 1,4-diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c16-13(11-12-5-2-1-3-6-12)15-9-4-7-14-8-10-15/h12,14H,1-11H2 |
Clave InChI |
APWHCMBVDXQPMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
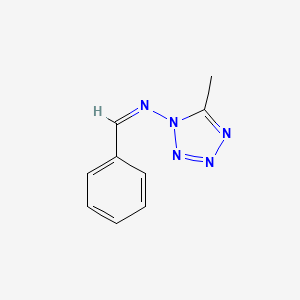
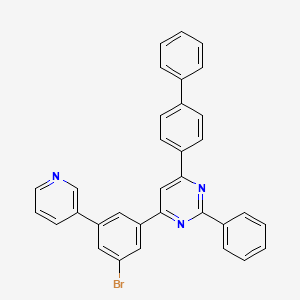
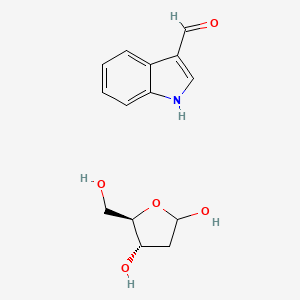
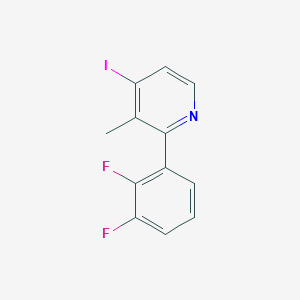

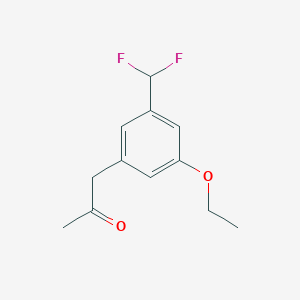


![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
